5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one
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Overview
Description
5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(hydroxymethyl)benzaldehyde with urea in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-[3-(carboxyphenyl)]-5H-pyrimidin-2-one.
Reduction: Formation of 5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-amine.
Substitution: Formation of halogenated derivatives such as 5-[3-(bromomethyl)phenyl]-5H-pyrimidin-2-one.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-4-one: Similar structure but with a different position of the hydroxymethyl group.
5-[3-(methoxymethyl)phenyl]-5H-pyrimidin-2-one: Similar structure but with a methoxy group instead of a hydroxymethyl group.
5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.
Uniqueness
5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one |
InChI |
InChI=1S/C11H10N2O2/c14-7-8-2-1-3-9(4-8)10-5-12-11(15)13-6-10/h1-6,10,14H,7H2 |
InChI Key |
JVILIJMHMHKEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2C=NC(=O)N=C2)CO |
Origin of Product |
United States |
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